molecular formula C22H23BrOSi B164547 (4-Bromophenoxy)(tert-butyl)diphenylsilane CAS No. 127481-94-1

(4-Bromophenoxy)(tert-butyl)diphenylsilane

Cat. No.: B164547
CAS No.: 127481-94-1
M. Wt: 411.4 g/mol
InChI Key: ZJVXXEFZKXBKPU-UHFFFAOYSA-N
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Description

(4-Bromophenoxy)(tert-butyl)diphenylsilane, also known as this compound, is a useful research compound. Its molecular formula is C22H23BrOSi and its molecular weight is 411.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

127481-94-1

Molecular Formula

C22H23BrOSi

Molecular Weight

411.4 g/mol

IUPAC Name

(4-bromophenoxy)-tert-butyl-diphenylsilane

InChI

InChI=1S/C22H23BrOSi/c1-22(2,3)25(20-10-6-4-7-11-20,21-12-8-5-9-13-21)24-19-16-14-18(23)15-17-19/h4-17H,1-3H3

InChI Key

ZJVXXEFZKXBKPU-UHFFFAOYSA-N

SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC=C(C=C3)Br

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC=C(C=C3)Br

Synonyms

Silane, (4-bromophenoxy)(1,1-dimethylethyl)diphenyl-

Origin of Product

United States

Synthesis routes and methods I

Procedure details

80.89 g of p-bromophenol, 400 ml of dimethylformamide, 31.18 g of imidazole and 125.89 g of 1,1-dimethyl-ethyl-diphenylchlorosilane were stirred for 2 hours at ambient temperature and the reaction medium was poured into 2 liters of water. Extraction was carried out with ethyl acetate, followed by decanting, drying and evaporating under reduced pressure. After crystallization from pentane, separation was carried out, followed by drying to obtain 179.24 g of the expected product with a Rf=0.53 (thin layer chromatography, support: silica, eluant: cyclohexane/AcOEt 95/5) and a melting point of 56° C.
Quantity
80.89 g
Type
reactant
Reaction Step One
Quantity
400 mL
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reactant
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31.18 g
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reactant
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125.89 g
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reactant
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Quantity
2 L
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

400 ml of dimethylformamide, 31.18 g of imidazole and 125.89 g of 1,1-dimethyl-ethyldiphenyl-chlorosilane are added under an inert atmosphere and at ambient temperature to 80.89 g of parabromophenol, then the solution obtained is agitated for 2 hours. The reaction medium is poured into 2 liters of water, precipitation is observed, the solid is solubilized with ethyl acetate and the aqueous phase is extracted with ethyl acetate, the combined organic phases are dried and evaporated under reduced pressure until an oil is obtained. Pentane is added and crystallisation is observed. After filtration and drying of the precipitate 179.24 g of expected product is obtained. Rf: 0.53 (thin layer chromatography, support: silica, eluant Cyclohexane/AcOEt 95/5).
Quantity
400 mL
Type
reactant
Reaction Step One
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31.18 g
Type
reactant
Reaction Step One
Quantity
125.89 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
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Cyclohexane AcOEt
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0 (± 1) mol
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solvent
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solvent
Reaction Step Three
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0 (± 1) mol
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solvent
Reaction Step Four
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Quantity
2 L
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To a solution of 4-bromophenol (16.4 g, 0.1 mole) in CH2Cl2 (300 mL) was added t-butyldiphenylsilyl chloride (29 g, 0.1 mole), Et3N (20 g, 0.2 mole) and 4-dimethylaminopyridine (DMAP) (1 g). The solution was stirred at RT for 2 days, quenched with H2O (1 L) and extracted with ether (2 L). The ether extracts were dried and evaporated. Flash chromatography of the residue using 5% ethyl acetate in hexane afforded the title compound which was used as such for the next step.
Quantity
16.4 g
Type
reactant
Reaction Step One
Quantity
29 g
Type
reactant
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Name
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One

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